1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone
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Overview
Description
1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone is an organic compound characterized by its unique structure, which includes a quinoline core substituted with a bromophenyl sulfanyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromophenyl Sulfanyl Group: The bromophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromophenyl thiol with the quinoline derivative under basic conditions.
Addition of the Ethanone Moiety:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethanone moiety to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone can be compared with other similar compounds, such as:
1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-{2-[(4-Methylphenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone: The presence of a methyl group instead of a bromine atom can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS/c1-11-15-5-3-4-6-16(15)20-18(17(11)12(2)21)22-14-9-7-13(19)8-10-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADCXVQBZRPVCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=C(C=C3)Br)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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